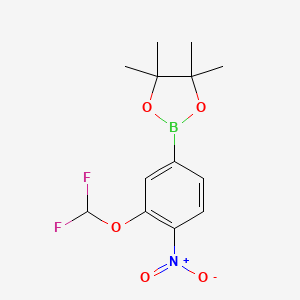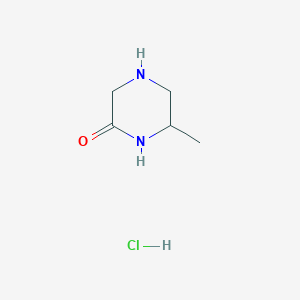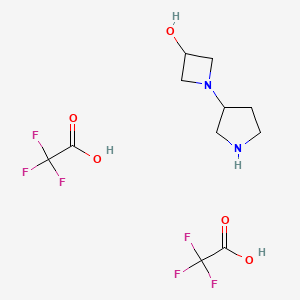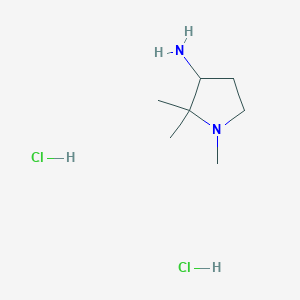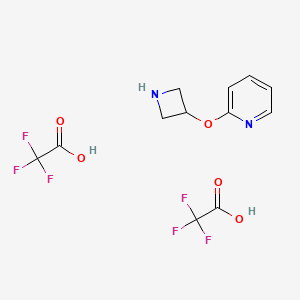
2-(3-Azetidinyloxy)pyridine trifluoroacetate
Descripción general
Descripción
“2-(3-Azetidinyloxy)pyridine trifluoroacetate” is a heterocyclic compound with promising biological properties. It has a molecular weight of 332.2 and its IUPAC name is 2-(3-azetidinyloxy)-5-(trifluoromethyl)pyridine trifluoroacetate .
Molecular Structure Analysis
The InChI code for “2-(3-Azetidinyloxy)pyridine trifluoroacetate” is 1S/C9H9F3N2O.C2HF3O2/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-5H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Medicine
In the field of medicine, 2-(3-Azetidinyloxy)pyridine trifluoroacetate is explored for its potential as a precursor in pharmaceutical synthesis. Its trifluoroacetate group could be useful in the development of new medicinal compounds due to its ability to influence the bioavailability and stability of pharmaceuticals .
Agriculture
This compound finds applications in agriculture as a chemical intermediate in the synthesis of agrochemicals. The trifluoromethyl group in its structure is particularly significant in the development of pesticides and herbicides, contributing to the creation of compounds with enhanced activity and selectivity .
Material Science
In material science, 2-(3-Azetidinyloxy)pyridine trifluoroacetate can be utilized in the synthesis of advanced materials. Its unique chemical structure may be incorporated into polymers or coatings to impart specific properties such as resistance to degradation or interaction with other chemical substances .
Environmental Science
Environmental science research may leverage this compound in the study of pollutant degradation or as a tracer for environmental processes. The trifluoromethyl group can be a marker in atmospheric chemistry studies due to its stability and distinct chemical signature .
Analytical Chemistry
Analytical chemists might use 2-(3-Azetidinyloxy)pyridine trifluoroacetate as a standard or reagent in chromatography and spectroscopy. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments .
Biochemistry
In biochemistry, the compound could be involved in enzyme inhibition studies or as a building block for bioconjugation. Its reactive groups make it a candidate for modifying biomolecules or probing biochemical pathways .
Pharmacology
Pharmacological research may investigate the use of 2-(3-Azetidinyloxy)pyridine trifluoroacetate in drug design and discovery. The compound’s structural elements might interact with biological targets, aiding in the identification of new therapeutic agents .
Chemical Engineering
Lastly, in chemical engineering, this compound can be important in process optimization. Its properties may influence reaction kinetics and mechanisms, which is crucial for scaling up chemical processes and improving production efficiency .
Safety And Hazards
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLIUJKRORGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azetidinyloxy)pyridine trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



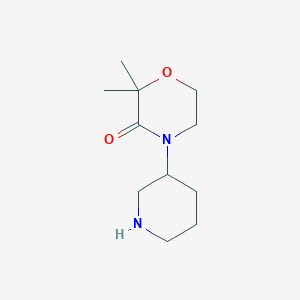
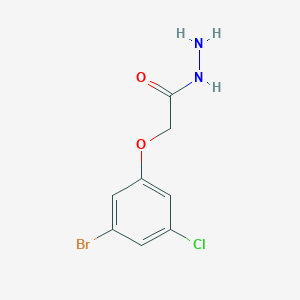
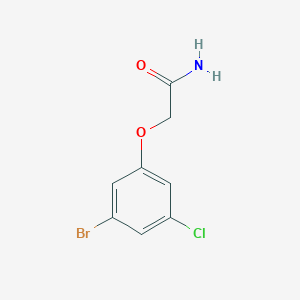
![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)
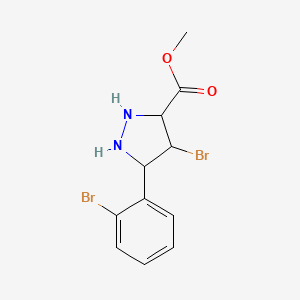
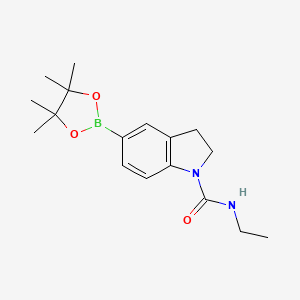
![Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate](/img/structure/B1487293.png)
